N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylphenyl group and at the 2-position with a propanamide moiety.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRRWKPNPNTWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylbenzohydrazide with propionic anhydride under reflux conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with DNA or proteins may contribute to its anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 8h) exhibit higher melting points (158–159°C) compared to alkyl-substituted analogs (e.g., 7d at 78–80°C) .
- Molecular Weight : Sulfonylpiperidinyl-containing compounds (e.g., 7d, 7e) have higher molecular weights (~535 g/mol) due to the bulky sulfonyl group .
- Solubility: The introduction of polar groups (e.g., ethoxy in 7l) likely enhances aqueous solubility compared to nonpolar tert-butylphenoxy derivatives (CAS 919043-17-7) .
Enzyme Inhibition
Toxicity Profiles
- Hemolytic Potential: Sulfonylpiperidinyl derivatives (e.g., 7d-q) underwent hemolytic testing, with lower toxicity observed in compounds with para-substituted aryl groups compared to ortho-substituted variants .
Spectroscopic and Analytical Data
- IR Spectroscopy : Sulfonyl stretching vibrations (~1341 cm⁻¹) and aromatic C=C stretches (~1519 cm⁻¹) are consistent across sulfonylpiperidinyl derivatives (e.g., 7d) .
- NMR Data : Thiazole-linked compounds (e.g., 8d) show distinct ¹H-NMR signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxadiazole ring, known for its versatility in drug design. Its molecular formula is with a molar mass of approximately 259.30368 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | U-937 | 2.41 | Cell cycle arrest |
Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways . The ability to selectively target cancer cells while sparing normal cells is a significant advantage in their therapeutic application.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic factors and decrease anti-apoptotic factors in cancer cells.
- Cell Cycle Disruption : It has been observed to cause cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells .
- Inhibition of Key Enzymes : Similar oxadiazole derivatives have demonstrated the ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.65 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation .
- In Vivo Efficacy : In animal models, oxadiazole derivatives showed promising results in reducing tumor size without significant toxicity to normal tissues. This highlights their potential for further development as anticancer agents .
Q & A
Q. What are the established synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, and what reaction conditions optimize yield?
The compound is typically synthesized via cyclization of hydrazides with carboxylic acid derivatives. A common method involves reacting 2,4-dimethylbenzoic acid hydrazide with propanoyl chloride in the presence of phosphorus oxychloride (POCl₃) under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (70–85%). Key parameters include maintaining anhydrous conditions and controlled temperature (80–100°C) to avoid side reactions .
Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers confirm the oxadiazole core?
- 1H/13C NMR : The oxadiazole ring protons resonate as singlet(s) at δ 8.5–9.0 ppm. Aromatic protons from the 2,4-dimethylphenyl group appear as multiplets at δ 6.8–7.5 ppm.
- IR : Strong absorption at 1610–1650 cm⁻¹ (C=N stretch) and 1220–1260 cm⁻¹ (C-O-C) confirms the oxadiazole ring.
- Mass Spectrometry : Molecular ion peaks [M+H]+ at m/z 287.3 (calculated) validate the molecular formula (C₁₄H₁₅N₃O₂) .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs demonstrate urease inhibition (IC₅₀: 12–35 µM) and low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells). Anticancer activity against MCF-7 (breast cancer) and antimicrobial effects (MIC: 8–32 µg/mL for S. aureus) are also observed. Screening should use standardized assays like MTT for viability and spectrophotometric urease activity tests .
Q. How do solubility and formulation challenges impact experimental design?
The compound is lipophilic (logP ≈ 3.2), requiring dissolution in DMSO or ethanol for in vitro studies. For in vivo work, nanoemulsion formulations (e.g., Tween-80/PEG-400) enhance bioavailability. Solubility in aqueous buffers is pH-dependent, with improved solubility at pH < 5 due to protonation of the oxadiazole nitrogen .
Advanced Research Questions
Q. How can substituent modifications enhance target selectivity in enzyme inhibition (e.g., urease vs. LOX)?
- Electron-Withdrawing Groups (Cl, NO₂) : Improve urease inhibition by enhancing electrophilic interactions with the active-site thiol group.
- Methoxy Groups : Increase LOX (lipoxygenase) inhibition via hydrophobic pocket binding. Computational docking (AutoDock Vina) suggests that 4-methoxy substitution reduces binding energy (ΔG: −9.2 kcal/mol) .
Q. What computational strategies validate the compound’s interaction with biological targets?
Molecular dynamics simulations (100 ns trajectories, AMBER force field) and DFT calculations (B3LYP/6-31G*) model ligand-receptor interactions. Key interactions include hydrogen bonding between the oxadiazole nitrogen and Arg439 (urease) and π-π stacking with His545 .
Q. How can SAR studies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM for urease) may arise from assay conditions (pH, substrate concentration). A systematic SAR approach should:
- Test analogs with varied substituents (e.g., 2,4-dimethyl vs. 4-chlorophenyl).
- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics .
Q. What strategies address oxidative instability during long-term bioactivity assays?
The oxadiazole ring is prone to hydrolysis under acidic/oxidative conditions. Stabilization methods include:
- Adding antioxidants (e.g., 0.1% BHT) to assay buffers.
- Encapsulation in PLGA nanoparticles to control degradation .
Q. How does the compound’s stereoelectronic profile influence its mechanism of action?
Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (−2.1 eV) at the oxadiazole ring, enabling nucleophilic attack on enzyme active sites. Electron density maps (MEP surfaces) show high negative charge localization at the carbonyl oxygen, critical for hydrogen bonding .
Q. What in silico tools predict metabolic pathways and potential toxicity?
SwissADME predicts CYP3A4-mediated oxidation of the propanamide chain. ProTox-II highlights hepatotoxicity (probability: 65%) due to reactive metabolite formation. Mitigation strategies include introducing fluorinated substituents to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
